An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Deoxy-4-fluoro-d-glucopyranose
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Deoxy-4-fluoro-d-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Fluorinated Carbohydrates
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and drug development.[1][2] Fluorinated carbohydrates, in particular, have emerged as powerful tools for probing and modulating biological processes.[3] By replacing a hydroxyl group with a fluorine atom, a bioisostere is created that can significantly alter the physicochemical properties of the parent sugar, including its metabolic stability, lipophilicity, and hydrogen bonding capacity.[2] This guide provides a comprehensive technical overview of 4-Deoxy-4-fluoro-d-glucopyranose, a fluorinated analog of D-glucose, with a focus on its molecular structure, conformational preferences, and the experimental and computational methodologies used for its characterization. This molecule serves as an important model system for understanding the impact of fluorination on carbohydrate structure and function and holds potential for applications in drug discovery and chemical biology.[4][5]
Molecular Structure and Stereoelectronic Effects
4-Deoxy-4-fluoro-d-glucopyranose is a derivative of D-glucopyranose where the hydroxyl group at the C4 position is replaced by a fluorine atom. This substitution has profound effects on the stereoelectronic environment of the pyranose ring, influencing its conformation and reactivity.
The pyranose ring of monosaccharides is not planar and predominantly adopts a chair conformation to minimize steric strain. For D-glucopyranose, the ⁴C₁ chair conformation, where the bulky substituents are in equatorial positions, is the most stable. In the case of 4-Deoxy-4-fluoro-d-glucopyranose, crystallographic and NMR studies have shown that it also predominantly exists in a slightly distorted ⁴C₁ chair conformation in both the solid state and in solution.[4][6]
Several key stereoelectronic phenomena govern the conformational preferences of fluorinated carbohydrates:
-
The Anomeric Effect: This effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) to favor an axial orientation over the sterically less hindered equatorial position. This is due to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding σ* orbital of the C1-substituent bond.
-
The Gauche Effect: This effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents have a dihedral angle of approximately 60° (gauche) rather than 180° (anti). This is also attributed to stabilizing hyperconjugative interactions. In the context of 4-Deoxy-4-fluoro-d-glucopyranose, the gauche interactions between the fluorine atom and adjacent oxygen atoms influence the ring puckering and overall conformation.
The presence of the highly electronegative fluorine atom at C4 introduces localized changes in the electron distribution within the pyranose ring, affecting bond lengths and angles. X-ray crystallographic data reveals that in the solid state, the ⁴C₁ chair of 4-Deoxy-4-fluoro-β-D-glucopyranose is slightly distorted, with a skew towards a boat (B C3,O5) conformation.[4]
Conformational Analysis in Solution
In solution, 4-Deoxy-4-fluoro-d-glucopyranose exists as an equilibrium mixture of its α and β anomers, each of which can, in principle, adopt different ring conformations. NMR spectroscopy is the most powerful technique for studying these conformational equilibria in detail.
Based on NMR studies in aqueous solution (D₂O), the β-anomer of 4-Deoxy-4-fluoro-d-glucopyranose is the predominant tautomer, accounting for approximately 64% of the equilibrium mixture.[4] Both anomers primarily adopt the ⁴C₁ chair conformation.[6]
The equilibrium between the different conformers can be represented as follows:
Caption: Conformational equilibrium of 4-Deoxy-4-fluoro-d-glucopyranose in solution.
Experimental Protocols
Synthesis of 4-Deoxy-4-fluoro-d-glucopyranose
A common synthetic route to 4-Deoxy-4-fluoro-d-glucopyranose involves the nucleophilic fluorination of a suitably protected glucose derivative. One established method starts from methyl 4,6-O-benzylidene-α-D-glucopyranoside.[7][8][9]
Workflow for Synthesis:
Caption: Synthetic workflow for 4-Deoxy-4-fluoro-d-glucopyranose.
Step-by-Step Methodology:
-
Protection of Hydroxyl Groups: The starting material, methyl 4,6-O-benzylidene-α-D-glucopyranoside, has free hydroxyl groups at the C2 and C3 positions. These are typically protected, for example, by benzylation, to prevent side reactions in subsequent steps.
-
Reductive Opening of the Benzylidene Acetal: The 4,6-O-benzylidene protecting group is reductively opened to expose the C4 and C6 hydroxyl groups. This can be achieved using a reagent such as N-bromosuccinimide (NBS).[9]
-
Selective Activation of the C4 Hydroxyl Group: The primary hydroxyl group at C6 is more reactive and can be selectively protected (e.g., as a silyl ether). The secondary hydroxyl group at C4 is then activated for nucleophilic substitution, commonly by conversion to a good leaving group such as a tosylate or triflate.
-
Nucleophilic Fluorination: The activated C4 position is then displaced with a fluoride ion. Common fluorinating agents for this step include diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF).[2][10] This reaction proceeds with inversion of configuration (Sₙ2 mechanism).
-
Deprotection: Finally, all protecting groups are removed to yield the target molecule, 4-Deoxy-4-fluoro-d-glucopyranose. This is typically achieved by catalytic hydrogenation to remove benzyl ethers and acidic or basic hydrolysis for other protecting groups. The final product is then purified by chromatography.
NMR Spectroscopic Analysis
High-resolution NMR spectroscopy is indispensable for the detailed conformational analysis of 4-Deoxy-4-fluoro-d-glucopyranose in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides information on the anomeric ratio, the preferred chair conformation, and the orientation of substituents.
Experimental Workflow:
Caption: Workflow for NMR-based conformational analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve a few milligrams of 4-Deoxy-4-fluoro-d-glucopyranose in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The anomeric protons (H1) typically resonate in a distinct region (around 4.5-5.5 ppm) and can be used to determine the α/β anomeric ratio by integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is sensitive to its local environment and can provide valuable structural information.
-
2D NMR: Acquire a suite of two-dimensional NMR spectra, including COSY (to establish proton-proton connectivities), HSQC (to correlate protons with their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations). These are crucial for the unambiguous assignment of all proton and carbon signals.
-
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Chemical Shift Assignment: Use the 2D NMR data to assign all proton and carbon chemical shifts for both the α and β anomers.
-
Coupling Constant Measurement: Carefully measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. The magnitudes of these coupling constants are related to the dihedral angles between the coupled protons and are key to determining the ring conformation. The Karplus equation provides a mathematical relationship between the coupling constant and the dihedral angle.[1]
-
Conformational Determination: For a ⁴C₁ chair conformation, axial-axial couplings are typically large (8-10 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the pattern of coupling constants around the pyranose ring, the dominant chair conformation can be confirmed.
-
Quantitative Data Summary:
| Parameter | α-anomer | β-anomer | Reference |
| Anomeric Ratio in D₂O | ~36% | ~64% | [4] |
| Predominant Conformation | ⁴C₁ Chair | ⁴C₁ Chair | [6] |
Computational Modeling
In addition to experimental techniques, computational modeling, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the conformation of carbohydrates. DFT calculations can provide insights into the relative energies of different conformers and help to rationalize the experimentally observed preferences.
Workflow for DFT-based Conformational Analysis:
Caption: Workflow for computational conformational analysis using DFT.
Practical Guide to DFT Calculations:
-
Structure Preparation: Build the initial 3D structures of the different possible conformers (e.g., ⁴C₁, ¹C₄ chairs, and various boat and twist-boat forms) for both the α and β anomers of 4-Deoxy-4-fluoro-d-glucopyranose using a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a DFT method. A commonly used functional for carbohydrate systems is B3LYP, with a basis set such as 6-31G(d,p). Solvation effects can be included using a continuum solvent model (e.g., PCM).
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The frequency calculation also provides thermodynamic data, such as the Gibbs free energy, which can be used to compare the relative stabilities of the conformers at a given temperature.
-
Analysis of Results: Compare the relative energies of all the optimized conformers to identify the global minimum and the population of other low-energy conformers. The results can then be compared with experimental data from NMR to validate the computational model.
Applications in Drug Development and Chemical Biology
The unique properties of fluorinated carbohydrates make them attractive for a range of applications in drug development and as probes in chemical biology.
-
Metabolic Probes: The ¹⁸F-labeled version of 4-Deoxy-4-fluoro-d-glucose (4-[¹⁸F]FDG) has been investigated as a potential tracer for positron emission tomography (PET) imaging.[1] PET imaging with fluorodeoxyglucose (FDG) is widely used in oncology to visualize tumors, which have high glucose uptake. 4-[¹⁸F]FDG is being explored as a tracer with potentially different transport and metabolic properties compared to the standard 2-[¹⁸F]FDG, which could offer new diagnostic insights.[11][12]
-
Enzyme Inhibitors and Probes: 4-Deoxy-4-fluoro-d-glucose and its derivatives can act as inhibitors or mechanistic probes for carbohydrate-processing enzymes, such as glycosidases and kinases.[3][5] The fluorine atom can alter the binding affinity and reactivity of the sugar, allowing for the study of enzyme-substrate interactions.
-
Modulation of Biological Activity: The incorporation of 4-Deoxy-4-fluoro-d-glucose into larger glycans or glycoconjugates can modulate their biological activity. For example, it has been shown to affect cellular glycosaminoglycan biosynthesis.[13]
Conclusion
4-Deoxy-4-fluoro-d-glucopyranose serves as a fascinating and important molecule for understanding the fundamental principles of carbohydrate chemistry and the impact of fluorination on molecular structure and conformation. Its preference for a slightly distorted ⁴C₁ chair conformation is a result of a complex interplay of steric and stereoelectronic effects. The methodologies outlined in this guide, from chemical synthesis to advanced spectroscopic and computational analysis, provide a robust framework for the detailed characterization of this and other fluorinated carbohydrates. As the field of glycobiology and the demand for novel therapeutic agents continue to grow, a thorough understanding of the properties of molecules like 4-Deoxy-4-fluoro-d-glucopyranose will be crucial for the rational design of new drugs and chemical probes.
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